molecular formula C11H16N2O4S B13404259 Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester CAS No. 86071-21-8

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester

Cat. No.: B13404259
CAS No.: 86071-21-8
M. Wt: 272.32 g/mol
InChI Key: OUPVTMCNLOJJSK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester is a chemical compound with the molecular formula C11H16N2O4S. This compound is known for its unique structure, which includes a benzoic acid core with a methyl ester group and a sulfonamide linkage. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The sulfonamide group is introduced through a subsequent reaction with an appropriate sulfonyl chloride and an amine, such as isopropylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester is unique due to its sulfonamide linkage, which imparts specific chemical and biological properties. This makes it distinct from other benzoic acid derivatives and useful in specialized applications .

Properties

IUPAC Name

methyl 2-(propan-2-ylsulfamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)12-18(15,16)13-10-7-5-4-6-9(10)11(14)17-3/h4-8,12-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPVTMCNLOJJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388624
Record name Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86071-21-8
Record name Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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